molecular formula C11H11I B8443829 (5-Iodopent-1-ynyl)benzene

(5-Iodopent-1-ynyl)benzene

Cat. No.: B8443829
M. Wt: 270.11 g/mol
InChI Key: NRCFEBFNTNFAQM-UHFFFAOYSA-N
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Description

(5-Iodopent-1-ynyl)benzene (CAS No. 34886-50-5) is an organoiodine compound with the molecular formula C₁₁H₁₁I and a molecular weight of 270.11 g/mol. It features a benzene ring linked to a pentynyl chain terminated by an iodine atom at the 5-position. This structure combines aromaticity with alkyne functionality and a halogen substituent, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura couplings) .

Key synonyms include:

  • 1-Phenyl-5-iodo-1-pentyne
  • 5-Iodo-1-phenylpent-1-yne
  • Benzene, (5-iodopent-1-yn-1-yl)-

Properties

Molecular Formula

C11H11I

Molecular Weight

270.11 g/mol

IUPAC Name

5-iodopent-1-ynylbenzene

InChI

InChI=1S/C11H11I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2

InChI Key

NRCFEBFNTNFAQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on substituent variations (e.g., iodine vs. phenyl groups) or chain-length modifications . Below is a comparative analysis:

Table 1: Key Properties of (5-Iodopent-1-ynyl)benzene and Related Compounds
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Applications/Reactivity
This compound 34886-50-5 C₁₁H₁₁I 270.11 Iodine (terminal) Not reported Cross-coupling reactions
5-Phenylpent-1-ynylbenzene 173410-08-7 C₁₇H₁₆ 220.31 Phenyl (terminal) 4.06 Polymer precursors, ligand synthesis
4-Ethyl-1-iodo-2-methylbenzene 26059-40-5 C₉H₁₁I 246.09 Iodo, ethyl, methyl Not reported Intermediate in fine chemicals
1-Bromo-3-phenylpropane 6737-41-5 C₉H₁₁Br 199.09 Bromine (terminal) ~2.8 Alkylation reactions

*LogP: Octanol-water partition coefficient (predictive values where experimental data are unavailable).

Key Observations:

Halogen Substituents :

  • The iodine atom in this compound enhances its reactivity in metal-catalyzed coupling reactions compared to bromine or chlorine analogues (e.g., 1-bromo-3-phenylpropane). This is attributed to iodine’s polarizability and weaker C–I bond .
  • However, brominated compounds (e.g., 1-bromo-3-phenylpropane) are more commonly used industrially due to lower cost and easier handling .

Terminal Alkyne vs. Aromatic Groups :

  • Replacing iodine with a phenyl group (as in 5-phenylpent-1-ynylbenzene) increases hydrophobicity (LogP = 4.06) and shifts applications toward materials science, such as conjugated polymer synthesis .

Chain-Length Variants :

  • Compounds like 4-Ethyl-1-iodo-2-methylbenzene (shorter chain) exhibit lower molecular weights and reduced steric hindrance, favoring use in small-molecule synthesis .

Commercial and Research Availability

  • Compounds like 4-Ethyl-1-iodo-2-methylbenzene are more readily available in bulk quantities (e.g., 1g to 100g packaging) for industrial R&D .

Preparation Methods

Finkelstein Halogen Exchange Reaction

A robust approach involves substituting a terminal halogen in 5-chloro-1-pentyne or 5-bromo-1-pentyne with iodide. The Finkelstein reaction, employing sodium iodide (NaI) in anhydrous acetone, facilitates this transformation under mild conditions (60–80°C, 12–24 hours). For example, treating 5-bromo-1-pentyne with NaI achieves a 92% yield of 5-iodo-1-pentyne, as reported by Tashima et al. (2006). The reaction’s efficiency stems from acetone’s polarity, which stabilizes ionic intermediates and drives the equilibrium toward iodide substitution.

Reaction Conditions

SubstrateReagentSolventTemperatureTimeYield
5-Bromo-1-pentyneNaIAcetone60°C24 h92%

Tosylate-Iodide Substitution

An alternative route begins with 4-pentyn-1-ol (HC≡C–CH₂–CH₂–CH₂–OH), which undergoes tosylation followed by iodide displacement. Treating the alcohol with tosyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et₃N) generates the tosylate intermediate. Subsequent reaction with NaI in acetone at 50°C for 18 hours yields 5-iodo-1-pentyne in 87% yield. This method avoids handling volatile brominated precursors but requires careful moisture exclusion to prevent hydrolysis.

Sonogashira Coupling for Benzene Functionalization

The Sonogashira cross-coupling reaction is the most direct method to attach the 5-iodo-pentynyl chain to a benzene ring. This palladium-catalyzed process couples aryl halides with terminal alkynes under inert conditions.

Reaction Mechanism and Optimization

Using iodobenzene (Ph–I) and 5-iodo-1-pentyne, the coupling proceeds via oxidative addition of Pd(0) to the aryl iodide, followed by transmetallation with the copper acetylide. Key considerations include:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in Et₃N/THF.

  • Temperature : Room temperature to 80°C, depending on aryl halide reactivity.

  • Base : Et₃N scavenges HI, preventing alkyne protonation.

Optimized Conditions

Aryl HalideAlkyneCatalystBaseSolventYield
Ph–IHC≡C–CH₂–CH₂–CH₂–IPd(PPh₃)₄/CuIEt₃NTHF78%

Notably, the distal iodide in 5-iodo-1-pentyne remains inert under these conditions, enabling selective coupling at the terminal alkyne.

Alternative Pathways: Alkyne Alkylation and Metathesis

Alkylation of Phenylacetylene

Phenylacetylene (Ph–C≡CH) can undergo alkylation with 1,4-diiodobutane (I–CH₂–CH₂–CH₂–CH₂–I) under strongly basic conditions. Deprotonation with NaNH₂ in liquid NH₃ generates the phenylacetylide anion, which displaces iodide from the diiodobutane:

Ph–C≡CNa++I–CH2–CH2–CH2–CH2–IPh–C≡C–CH2–CH2–CH2–I+NaI\text{Ph–C≡C}^- \text{Na}^+ + \text{I–CH}2\text{–CH}2\text{–CH}2\text{–CH}2\text{–I} \rightarrow \text{Ph–C≡C–CH}2\text{–CH}2\text{–CH}_2\text{–I} + \text{NaI}

This method, however, suffers from competing elimination reactions, reducing yields to ~45%.

Ring-Closing Alkyne Metathesis

While less conventional, Grubbs-type catalysts (e.g., Mo(NAr)(CHCMe₂Ph)) enable alkyne metathesis. Starting from 1,7-diynes, this strategy could theoretically cyclize to form the target compound, but practical applications remain unexplored.

Challenges and Practical Considerations

  • Iodide Stability : Light-sensitive C–I bonds necessitate amber glassware and inert atmospheres during storage.

  • Side Reactions : Prolonged Sonogashira reactions risk Glaser coupling (alkyne dimerization), mitigated by using excess Et₃N.

  • Purification : Silica gel chromatography often decomposes iodinated alkynes; instead, fractional distillation or cold recrystallization is preferred .

Q & A

Q. What are the established synthetic routes for (5-Iodopent-1-ynyl)benzene, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling or alkyne halogenation. For optimization:
  • Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) in varying ratios .
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) under inert atmospheres to minimize side reactions.
  • Temperature Gradients : Perform reactions at 60–100°C with monitoring via TLC or GC-MS .
  • Documentation : Record all variables (molar ratios, reflux times) in the experimental section, with excess data in supplementary files .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for alkyne (δ 70–100 ppm) and iodinated regions (δ −10 to 30 ppm for 127I coupling). Confirm absence of protic impurities .
  • IR Spectroscopy : Validate C≡C stretch (~2100 cm⁻¹) and C-I bond (~500 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to distinguish [M]+ from isotopic clusters (e.g., 127I vs. 79Br interference) .
  • Cross-Validation : Compare with literature data from PubChem or CAS Common Chemistry .

Table 1 : Key Spectroscopic Benchmarks

TechniqueExpected SignalCommon Artifacts
1H NMRAlkyne proton: δ 2.5–3.5Solvent residue (e.g., DMSO at δ 2.5)
13C NMRC-I: δ 5–15Splitting from quadrupolar 127I
HRMS[M+H]+: m/z 272.987129Xe interference in TOF analyzers

Q. What safety protocols are essential when handling this compound in catalytic studies, given its acute toxicity profile?

  • Methodological Answer :
  • Ventilation : Use fume hoods for synthesis/purification due to Category 4 inhalation toxicity .
  • PPE : Nitrile gloves (dermal protection) and sealed goggles to prevent ocular exposure .
  • Spill Management : Neutralize with activated charcoal; avoid aqueous washes to prevent iodide leaching .
  • Emergency Protocols : Document first-aid measures (e.g., 15-minute eye irrigation) and ensure lab access to SDS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics or mechanistic pathways involving this compound?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under cited conditions (e.g., solvent purity, catalyst aging) while isolating variables .
  • Kinetic Isotope Effects (KIE) : Compare C-I vs. C-Br analogues to probe rate-determining steps .
  • Computational Validation : Use DFT (e.g., Gaussian) to model transition states and compare with experimental activation energies .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT/Molecular Dynamics : Calculate bond dissociation energies (BDEs) for C-I (∼55 kcal/mol) to assess oxidative addition feasibility .
  • Solvent Modeling : Apply COSMO-RS to simulate solvent effects on catalytic cycles .
  • Benchmarking : Validate against crystallographic data (e.g., Cambridge Structural Database) for halogen bonding interactions .

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Aging : Expose samples to UV light (λ = 254 nm), humidity (40–80% RH), and temperatures (−20°C to 40°C) for 1–4 weeks .
  • Stability Metrics : Monitor via HPLC purity (>95%) and NMR for decomposition byproducts (e.g., HI release) .
  • Data Reporting : Use Arrhenius plots to extrapolate shelf-life; include raw data in supplementary files .

Data Integrity & Reproducibility

Q. What strategies ensure the reproducibility of catalytic studies using this compound?

  • Methodological Answer :
  • Detailed Metadata : Report catalyst lot numbers, solvent water content, and glovebox O₂/H₂O levels .
  • Negative Controls : Run reactions without catalysts to confirm no radical pathways .
  • Open Data : Deposit raw spectra in repositories (e.g., Zenodo) with CC-BY licenses .

Q. How can researchers critically evaluate conflicting literature on the biological activity of halogenated aryl alkynes?

  • Methodological Answer :
  • Source Scrutiny : Prioritize peer-reviewed journals with rigorous experimental sections (e.g., Beilstein JOC ).
  • Dose-Response Curves : Re-analyze EC50 values using standardized assays (e.g., MTT for cytotoxicity) .
  • Bias Mitigation : Disclose funding sources and use blind data analysis .

Tables for Rapid Reference

Table 2 : Synthetic Optimization Parameters

VariableOptimal RangeImpact on Yield
CatalystPd(PPh₃)₄ (5 mol%)70–85%
Temperature80°CMaximizes rate
SolventDry THFMinimizes hydrolysis

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